molecular formula C17H23NO4 B4255325 4-(allyloxy)-3-ethoxy-N-[(2S)-tetrahydrofuran-2-ylmethyl]benzamide

4-(allyloxy)-3-ethoxy-N-[(2S)-tetrahydrofuran-2-ylmethyl]benzamide

Cat. No. B4255325
M. Wt: 305.4 g/mol
InChI Key: HDSXZRBVQASOHA-AWEZNQCLSA-N
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Description

4-(allyloxy)-3-ethoxy-N-[(2S)-tetrahydrofuran-2-ylmethyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly known as AETB and is a derivative of benzamide. In

Mechanism of Action

The mechanism of action of AETB is not fully understood. However, it is believed that AETB exerts its anticancer effects by modulating various signaling pathways involved in cell growth and survival. AETB has been shown to inhibit the PI3K/Akt/mTOR pathway, which is commonly dysregulated in cancer cells. AETB also activates the p38 MAPK pathway, which is involved in the regulation of cell death.
Biochemical and Physiological Effects:
AETB has been shown to have several biochemical and physiological effects. In addition to its anticancer properties, AETB has been shown to have anti-inflammatory and anti-oxidant effects. AETB also has neuroprotective properties and has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using AETB in lab experiments is its high potency and selectivity towards cancer cells. AETB has been shown to have minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using AETB in lab experiments is its poor solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for AETB research. One area of research is the development of more efficient synthesis methods to improve the yield and purity of AETB. Another area of research is the optimization of AETB dosage and administration to maximize its therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action of AETB and its potential applications in other diseases beyond cancer.

Scientific Research Applications

AETB has been studied extensively for its potential therapeutic applications. One of the main areas of research is its anticancer properties. AETB has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. AETB achieves this by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor angiogenesis.

properties

IUPAC Name

3-ethoxy-N-[[(2S)-oxolan-2-yl]methyl]-4-prop-2-enoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-3-9-22-15-8-7-13(11-16(15)20-4-2)17(19)18-12-14-6-5-10-21-14/h3,7-8,11,14H,1,4-6,9-10,12H2,2H3,(H,18,19)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSXZRBVQASOHA-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)NCC2CCCO2)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)C(=O)NC[C@@H]2CCCO2)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(allyloxy)-3-ethoxy-N-[(2S)-tetrahydrofuran-2-ylmethyl]benzamide
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4-(allyloxy)-3-ethoxy-N-[(2S)-tetrahydrofuran-2-ylmethyl]benzamide
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